molecular formula C21H27N5O2 B2635268 1-benzyl-7-isopropyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105198-43-3

1-benzyl-7-isopropyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2635268
CAS RN: 1105198-43-3
M. Wt: 381.48
InChI Key: JVFQEOBNZUGHDT-UHFFFAOYSA-N
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Description

1-benzyl-7-isopropyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BPIP, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising target for further research.

Scientific Research Applications

Synthesis Techniques and Protective Group Applications

One study explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group. This approach was necessary due to the challenges in synthesizing purine diones with no substituents at the N7 position without employing protective groups. The use of a thietanyl group facilitated the synthesis of these compounds, highlighting a novel route for developing purine diones with potential scientific applications (Khaliullin & Shabalina, 2020).

Pharmacological Studies and Receptor Affinity

Several studies have focused on the pharmacological properties of derivatives of purine diones, including their affinities for various receptors. For instance, N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones were evaluated for their affinities towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research provided insights into the structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 and D2 receptor ligands (Żmudzki et al., 2015).

Another study synthesized and tested new 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation across 5-HT1A, 5-HT2A, and 5-HT7 receptors, aiming to identify potential psychotropic agents. This work highlighted the significance of mixed 5-HT receptor ligands in exhibiting antidepressant- and anxiolytic-like activities, contributing to the understanding of modifying purine-2,6-dione derivatives for therapeutic applications (Chłoń-Rzepa et al., 2013).

Anticonvulsant Properties

Explorations into the anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-diones have been conducted. These studies have provided valuable information on the synthesis and potential therapeutic applications of these derivatives, contributing to the broader understanding of purine-based compounds in medical research (Rybka et al., 2016).

properties

IUPAC Name

1-benzyl-3-methyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15(2)26-17-18(22-20(26)24-12-8-5-9-13-24)23(3)21(28)25(19(17)27)14-16-10-6-4-7-11-16/h4,6-7,10-11,15H,5,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQEOBNZUGHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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